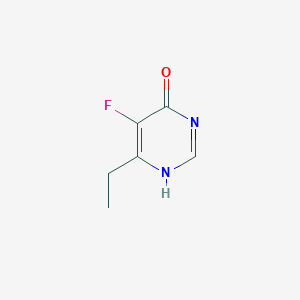

4-Ethyl-5-fluoro-6-hydroxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-5-fluoro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-2-4-5(7)6(10)9-3-8-4/h3H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMRCKIJEFNNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447952 | |

| Record name | 6-Ethyl-5-fluoropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137234-87-8 | |

| Record name | 6-Ethyl-5-fluoro-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-5-fluoro-4(3H)-pyrimidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethyl-5-fluoropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethyl-5-fluoro-4(3H)-pyrimidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 137234-87-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 4-Ethyl-5-fluoro-6-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-Ethyl-5-fluoro-6-hydroxypyrimidine, a key intermediate in the synthesis of the broad-spectrum antifungal agent, voriconazole.[1][2] This document details the physicochemical properties, synthesis, and a multi-faceted analytical approach to confirm its molecular structure.

Physicochemical and Spectroscopic Data

The structural and physical properties of 4-Ethyl-5-fluoro-6-hydroxypyrimidine (CAS: 137234-87-8) are summarized below.[1][2][3][4] The spectroscopic data presented are predicted values based on the known structure and typical values for similar fluorinated pyrimidine derivatives, included to guide researchers in their analytical endeavors.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇FN₂O | [3] |

| Molecular Weight | 142.13 g/mol | [3] |

| Appearance | White or off-white solid | [2] |

| Melting Point | 105-112 °C | [5] |

| Boiling Point | 180.7 °C (Predicted) | [2] |

| Density | 1.3 g/cm³ (Predicted) | [5] |

| Synonyms | 6-Ethyl-5-fluoropyrimidin-4-ol, 6-ethyl-5-fluoro-1H-pyrimidin-4-one | [2][3] |

Table 2: Predicted Spectroscopic Data for Structure Elucidation

| Technique | Predicted Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.15 (t, 3H, J=7.6 Hz, -CH₂CH ₃), 2.55 (q, 2H, J=7.6 Hz, -CH ₂CH₃), 7.95 (s, 1H, Ar-H), 12.1 (br s, 1H, -OH) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 12.5 (-CH₂C H₃), 22.0 (-C H₂CH₃), 140.0 (d, J=225 Hz, C -F), 145.0 (d, J=15 Hz, C -Et), 150.0 (d, J=5 Hz, C -H), 158.0 (C -OH) |

| Mass Spec. (EI) | m/z (%): 142 (M+, 100), 127 (M+-CH₃, 40), 114 (M+-C₂H₄, 80), 85 (M+-C₂H₄-CHO, 60) |

| FT-IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch, broad), 3100-3000 (Ar C-H stretch), 2980-2850 (Alkyl C-H stretch), 1680 (C=O stretch), 1620 (C=N stretch), 1250 (C-F stretch) |

Synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine

The synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine is a critical step in the production of voriconazole. A common and efficient method involves the cyclization of an enamine with formamide.[6]

Experimental Protocol: Synthesis via Enamine Cyclization

Materials:

-

Methyl or Ethyl α-fluoropropionylacetate

-

Ammonia gas

-

Methanol

-

Sodium methoxide

-

Formamide

-

Glacial acetic acid

Procedure:

-

Dissolve methyl or ethyl α-fluoropropionylacetate in methanol in a reaction vessel.

-

Bubble ammonia gas through the solution to facilitate the enamination of the propionyl carbonyl group. The reaction temperature should be maintained below 50°C.

-

In a separate flask, prepare a solution of sodium methoxide in methanol.

-

Add the enamine product from step 2 and formamide to the sodium methoxide solution.

-

Heat the mixture to reflux and maintain for several hours until the cyclization is complete, as monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with glacial acetic acid to a pH of approximately 6-7.

-

Remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent such as ethyl acetate to yield 4-Ethyl-5-fluoro-6-hydroxypyrimidine as a crystalline solid.

Structure Elucidation Workflow

The confirmation of the structure of a synthesized compound like 4-Ethyl-5-fluoro-6-hydroxypyrimidine is a logical process involving multiple analytical techniques.

Caption: Logical workflow for the structure elucidation of 4-Ethyl-5-fluoro-6-hydroxypyrimidine.

Detailed Methodologies for Key Experiments

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of purified 4-Ethyl-5-fluoro-6-hydroxypyrimidine in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key signals to identify are the triplet and quartet of the ethyl group, the singlet of the pyrimidine proton, and the broad singlet of the hydroxyl proton.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on a 100 MHz spectrometer. Identify the signals for the two carbons of the ethyl group and the four distinct carbons of the pyrimidine ring. Note the characteristic large coupling constant for the carbon directly bonded to fluorine (J_CF).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern to support the proposed structure.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in methanol.

-

Analysis: Introduce the sample into an electron ionization (EI) mass spectrometer.

-

Data Acquisition: Obtain a mass spectrum, looking for the molecular ion peak (M+) at m/z = 142. Analyze the fragmentation pattern, which should correspond to the loss of fragments such as a methyl radical (·CH₃) and ethene (C₂H₄) from the ethyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Data Acquisition: Record the infrared spectrum from 4000 to 400 cm⁻¹. Identify the characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C=O, C=N, and C-F functional groups.

Synthesis Pathway Visualization

The synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine from ethyl fluoroacetate and propionyl chloride is an effective route.

Caption: A common synthetic pathway for 4-Ethyl-5-fluoro-6-hydroxypyrimidine.

Biological Activity Context

While 4-Ethyl-5-fluoro-6-hydroxypyrimidine is primarily known as a precursor to voriconazole, its structural class, fluorinated pyrimidines, has significant biological relevance. Many fluorinated pyrimidines function as antimetabolites, interfering with metabolic pathways. For instance, 5-fluorouracil is a well-known anticancer drug that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. The biological activity of these compounds is often attributed to the strong carbon-fluorine bond and the ability of the fluorinated pyrimidine to mimic natural nucleobases. Direct studies on the specific biological activity or toxicity of 4-Ethyl-5-fluoro-6-hydroxypyrimidine are not widely published; its primary role remains that of a key building block in pharmaceutical synthesis.

References

- 1. 4-Ethyl-5-fluoro-6-hydroxypyrimidine | 137234-87-8 [chemicalbook.com]

- 2. 4-Ethyl-5-fluoro-6-hydroxypyrimidine CAS 137234-87-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 4-Ethyl-5-fluoro-6-hydroxypyrimidine | CymitQuimica [cymitquimica.com]

- 4. 6-ethyl-5-fluoro-4(3H)-pyrimidone | C6H7FN2O | CID 135405387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 137234-87-8 4-Ethyl-5-fluoro-6-hydroxypyrimidine AKSci I044 [aksci.com]

- 6. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Ethyl-5-fluoro-6-hydroxypyrimidine (CAS 137234-87-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-5-fluoro-6-hydroxypyrimidine (CAS 137234-87-8), a key intermediate in the synthesis of the broad-spectrum antifungal agent, Voriconazole. This document collates available data on its physicochemical properties, synthesis, and analytical methods.

Core Compound Properties

4-Ethyl-5-fluoro-6-hydroxypyrimidine is a substituted pyrimidine derivative. Its chemical structure and fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 137234-87-8 | [1][2] |

| Molecular Formula | C₆H₇FN₂O | [1][2] |

| Molecular Weight | 142.13 g/mol | [1][2] |

| Appearance | White or off-white solid/powder | [1] |

| Melting Point | 114-116 °C | [3] |

| Boiling Point | 180.7±50.0 °C (Predicted) | [3] |

| Density | 1.302 g/cm³ | [1] |

| Flash Point | 63.1 °C | [1] |

| Refractive Index | 1.541 | [1] |

| Solubility | 94.9 g/L at 20 °C | [4] |

| Vapor Pressure | 0.001 Pa at 25 °C | [4] |

| InChI Key | ZEMRCKIJEFNNCO-UHFFFAOYSA-N | [2] |

| SMILES | CCc1ncnc(O)c1F | [2] |

Synthesis and Manufacturing

The primary application of 4-Ethyl-5-fluoro-6-hydroxypyrimidine is as a crucial building block in the synthesis of Voriconazole.[3] Several synthetic routes have been described in patent literature, generally involving the cyclization of a β-keto ester with a formamide equivalent.

Synthetic Pathway Overview

A common synthetic approach involves the reaction of an α-fluoro-β-keto ester with formamide or a related reagent. The following diagram illustrates a generalized workflow for the synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine.

Experimental Protocols

Detailed experimental procedures for the synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine have been outlined in various patents. The following are representative protocols.

Protocol 1: Two-Step Synthesis from Ethyl Fluoroacetate [5][6]

-

Step 1: Synthesis of Ethyl 2-fluoro-3-oxopentanoate

-

To a 2 L three-necked flask under a nitrogen atmosphere, add 1.2 L of isopropyl ether and approximately 44 g of sodium hydride. Stir the suspension at room temperature.

-

Slowly add 106 g of ethyl fluoroacetate dropwise over 3 hours.

-

Cool the reaction mixture to 0 °C.

-

Slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature between 0-5 °C.

-

Continue stirring at 0-5 °C for approximately 12 hours to complete the reaction.

-

Work-up involves quenching with ice water and neutralizing with a 5% NaOH solution. The organic phase is separated, dried, and the solvent is removed to yield the intermediate.

-

-

Step 2: Synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine

-

In a 1 L three-necked flask under a nitrogen atmosphere, add 300 ml of methanol and cool to 0 °C.

-

Add 35 g of sodium methoxide and stir until uniform, maintaining the temperature at 0-5 °C.

-

In a separate flask, dissolve 52 g of ethyl 2-fluoro-3-oxopentanoate in 20 ml of methanol.

-

Slowly add the solution from step 3 to the flask from step 2 dropwise over 1 hour, keeping the temperature between 0-5 °C.

-

Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 24 hours.

-

Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5.

-

The solvent is removed under reduced pressure, and the resulting solid is extracted with dichloromethane. Recrystallization from ethyl acetate yields the final product.

-

Protocol 2: Enamine Intermediate Route [7]

-

Step 1: Enamination of α-fluoro-β-keto ester

-

Dissolve methyl or ethyl α-fluoropropionylacetate in a suitable solvent such as methanol.

-

Pass ammonia gas through the solution to form the enamine derivative. The reaction temperature is typically controlled below 50 °C.

-

-

Step 2: Cyclization with Formamide

-

The enamine product from Step 1 is mixed with formamide.

-

This mixture is then added dropwise to a solution of a base, such as sodium methoxide in methanol.

-

The reaction is typically carried out at a controlled temperature, for instance, 50-55 °C, for a period of 10-24 hours to yield 4-Ethyl-5-fluoro-6-hydroxypyrimidine.

-

Biological Activity and Toxicology

As an intermediate in the synthesis of Voriconazole, 4-Ethyl-5-fluoro-6-hydroxypyrimidine is not intended for direct biological application. Publicly available literature does not contain detailed studies on its specific biological activity, mechanism of action, or pharmacokinetic profile. Its primary relevance is in the context of the synthesis of the final active pharmaceutical ingredient.

Limited toxicological data is available from safety data sheets provided by chemical suppliers.

| Hazard Information | Description | Source(s) |

| GHS Hazard Statements | H302: Harmful if swallowed. H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects. | [8] |

| Precautionary Statements | P264, P270, P273, P301+P317, P330, P391, P501. | [8] |

| Hazard Codes | Xn (Harmful), N (Dangerous for the environment) | [1] |

| Risk Statements | R22: Harmful if swallowed. | [1] |

| Safety Statements | S60: This material and its container must be disposed of as hazardous waste. S61: Avoid release to the environment. | [1] |

The following diagram illustrates the logical relationship of this compound as an intermediate.

Analytical Methods and Spectral Data

The characterization and quality control of 4-Ethyl-5-fluoro-6-hydroxypyrimidine typically involve standard analytical techniques such as NMR spectroscopy and chromatography.

NMR Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Source(s) |

| ¹H NMR | CDCl₃ | 13.15 (bs, 1H), 8.02 (s, 1H), 2.68 (q, 2H), 1.25 (t, 3H) | [6] |

Note: The broad singlet at 13.15 ppm is characteristic of the hydroxyl proton.

Mass Spectrometry

| Ionization Mode | Observed m/z | Interpretation | Source(s) |

| ESI | 143.06 | [M+H]⁺ | [6] |

High-Performance Liquid Chromatography (HPLC)

While specific HPLC methods for the analysis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine as a final product are not extensively detailed in the literature, methods for the analysis of Voriconazole and its impurities can be adapted. A typical setup might involve:

-

Column: C18 reverse-phase column (e.g., Novapak C18, 150 x 3.9 mm, 4 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffer such as trifluoroacetic acid in water.

-

Detection: UV detection at a wavelength around 256 nm.

-

Column Temperature: 35 °C.

The following diagram outlines a general workflow for the quality control analysis of a synthesized batch of 4-Ethyl-5-fluoro-6-hydroxypyrimidine.

Conclusion

4-Ethyl-5-fluoro-6-hydroxypyrimidine is a well-established intermediate in the pharmaceutical industry, primarily valued for its role in the synthesis of Voriconazole. Its synthesis is well-documented in patent literature, with established analytical methods for its characterization. While there is a lack of data on its intrinsic biological activity, its physicochemical properties and synthetic routes are clearly defined, providing a solid foundation for its use in drug development and manufacturing processes. Further research into the biological properties of this and related pyrimidine intermediates could potentially uncover novel applications.

References

- 1. 4-Ethyl-5-fluoro-6-hydroxypyrimidine CAS 137234-87-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 4-Ethyl-5-fluoro-6-hydroxypyrimidine | CymitQuimica [cymitquimica.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]

- 5. Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]

- 7. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]

- 8. 6-ethyl-5-fluoro-4(3H)-pyrimidone | C6H7FN2O | CID 135405387 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 6-Ethyl-5-fluoropyrimidin-4(3H)-one

Introduction

6-Ethyl-5-fluoropyrimidin-4(3H)-one, with the CAS number 137234-87-8, is a crucial intermediate in the synthesis of various bioactive compounds, most notably the broad-spectrum triazole antifungal agent, Voriconazole.[1][2][3] Its chemical structure, incorporating a pyrimidine core with ethyl and fluoro substituents, imparts specific physicochemical characteristics that are critical for its role in pharmaceutical manufacturing. This guide provides a detailed overview of the physical properties of 6-Ethyl-5-fluoropyrimidin-4(3H)-one, along with experimental protocols and relevant synthetic pathways. The compound is typically a white or off-white solid.[2][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 6-Ethyl-5-fluoropyrimidin-4(3H)-one is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C6H7FN2O | [5][6][7] |

| Molecular Weight | 142.13 g/mol | [5][6][7][8] |

| Appearance | White or off-white solid | [2][4] |

| Melting Point | 120-126 °C | [5] |

| Boiling Point | 180.724 °C at 760 mmHg | [4][5] |

| Density | 1.302 g/cm³ | [4] |

| Flash Point | 63.1 °C | [4][5] |

| Storage Temperature | 2-8 °C (Refrigerator) or Ambient | [2] |

Experimental Protocols

Synthesis of 6-Ethyl-5-fluoropyrimidin-4(3H)-one

An effective and simplified method for the preparation of 6-ethyl-5-fluoropyrimidin-4-ol involves the use of formamide.[1][9]

Procedure:

-

Ammonia gas is passed through a solution of methyl 2-fluoro-3-oxovalerate in formamide with cooling to a maximum temperature of 50 °C.[1] This continues until no more ammonia is absorbed, which takes approximately one hour.[1]

-

Residual ammonia is removed by purging with nitrogen gas and applying a vacuum.[1]

-

The resulting mixture is then treated with sodium methoxide in methanol.[1]

-

Following the reaction, the product is purified to yield 6-ethyl-5-fluoropyrimidin-4-ol.[1]

Another patented method describes the synthesis via the reaction of 2-fluoro-3-oxopentanoic acid ethyl ester with formamidine acetate.[3][10]

Procedure:

-

In a 1L three-necked flask under a nitrogen atmosphere, 300ml of methanol is added and cooled to 0 °C.[10]

-

35 grams of sodium methoxide is then added to the flask while stirring and maintaining the temperature between 0-5 °C.[10]

-

After the sodium methoxide has dissolved, 2-fluoro-3-oxopentanoic acid ethyl ester is slowly added dropwise over 2 hours, keeping the temperature at 0-5 °C.[10]

-

Formamidine acetate is then added, and the reaction mixture is stirred at 0-5 °C for 2 hours, followed by stirring at room temperature for 12 hours.[10]

-

The solvent is removed under reduced pressure to obtain a pale solid mixture.[10]

-

The solid is extracted five times with 100ml portions of dichloromethane.[10]

-

The organic phases are combined, and the dichloromethane is removed by evaporation.[10]

-

The resulting solid is recrystallized from 100ml of ethyl acetate to yield 30.4 grams of a faint yellow solid (67% yield).[10]

Characterization

The identity and purity of the synthesized 6-Ethyl-5-fluoropyrimidin-4(3H)-one can be confirmed using various analytical techniques:

-

Proton NMR (¹H-NMR): In CDCl₃, the proton NMR spectrum shows characteristic peaks at δ 13.15 (bs, 1H), 8.02 (s, 1H), 2.68 (q, 2H), and 1.25 (t, 3H).[10]

-

Mass Spectrometry (ESI): The mass spectrum shows a peak at m/z 143.06 (M+1), confirming the molecular weight of the compound.[10]

-

Elemental Analysis: For C₆H₇FN₂O, the calculated percentages are C 50.70%, H 4.96%, F 13.37%, N 19.71%, O 11.26%. Measured values have been reported to be C 50.60%, H 5.01%, F 13.30%, N 19.72%, O 11.37%.[10]

Synthetic Pathway and Application

6-Ethyl-5-fluoropyrimidin-4(3H)-one is a key building block in the synthesis of Voriconazole. The following diagram illustrates a simplified synthetic route from this intermediate.

Caption: Synthetic route to Voriconazole from 6-Ethyl-5-fluoropyrimidin-4(3H)-one.

The synthesis involves the chlorination of 6-Ethyl-5-fluoropyrimidin-4(3H)-one to yield 4-Chloro-6-ethyl-5-fluoropyrimidine.[11] This chlorinated intermediate is then coupled with the appropriate side chain to produce Voriconazole.[11][12]

References

- 1. asianpubs.org [asianpubs.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 4. 4-Ethyl-5-fluoro-6-hydroxypyrimidine CAS 137234-87-8 [homesunshinepharma.com]

- 5. 6-Ethyl-5-fluoropyrimidin-4(3H)-one | CAS#:137234-87-8 | Chemsrc [chemsrc.com]

- 6. 6-ethyl-5-fluoro-4(3H)-pyrimidone | C6H7FN2O | CID 135405387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.klivon.com [dev.klivon.com]

- 8. 6-Ethyl-5-fluoropyrimidin-4(3H)-one | LGC Standards [lgcstandards.com]

- 9. asianpubs.org [asianpubs.org]

- 10. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]

- 11. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]

- 12. 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Ethyl-5-fluoro-6-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-5-fluoro-6-hydroxypyrimidine, a key intermediate in the synthesis of pharmaceutical compounds. The document details its chemical and physical properties, experimental protocols for its synthesis, and its role in the production of the broad-spectrum antifungal agent, Voriconazole.

Core Compound Properties

4-Ethyl-5-fluoro-6-hydroxypyrimidine is a pyrimidine derivative essential for the synthesis of various bioactive molecules.[1][2][3] Its chemical structure and properties are foundational to its utility in pharmaceutical manufacturing.

| Property | Value | Source |

| Molecular Weight | 142.13 g/mol | [4] |

| Molecular Formula | C₆H₇FN₂O | |

| CAS Number | 137234-87-8 | [1][5] |

| Appearance | White or off-white solid/powder | [1][4] |

| Density | 1.302 g/cm³ | [1] |

| Boiling Point | 180.724 °C at 760 mmHg | [1] |

| Flash Point | 63.1 °C | [1] |

| Refractive Index | 1.541 | [1] |

| Purity | ≥95% | [6] |

| Synonyms | 6-ethyl-5-fluoro-1H-pyrimidin-4-one, 6-Ethyl-5-fluoropyrimidin-4-one, 4(1H)-Pyrimidinone, 6-ethyl-5-fluoro- | [1] |

Role in Pharmaceutical Synthesis

4-Ethyl-5-fluoro-6-hydroxypyrimidine is a critical building block in the synthesis of the antifungal drug Voriconazole.[7][8] Its specific chemical structure allows for the necessary subsequent reactions to form the final active pharmaceutical ingredient. The following diagram illustrates the synthetic pathway from this intermediate to Voriconazole.

Caption: Synthetic pathway from 4-Ethyl-5-fluoro-6-hydroxypyrimidine to Voriconazole.

Experimental Protocols

The following are outlines of experimental procedures for the synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine and its subsequent conversion, based on published methodologies.

3.1. Synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine

This protocol describes a two-step synthesis. The first step is the synthesis of the intermediate 2-fluoro-3-oxopentanoic acid ethyl ester, followed by its reaction to form the final product.

-

Step 1: Synthesis of 2-fluoro-3-oxopentanoic acid ethyl ester

-

Under a nitrogen atmosphere, add 1.2 L of isopropyl ether to a 2 L three-necked flask.

-

Add approximately 44 g of sodium hydride and stir at room temperature.

-

Slowly add 106 g of ethyl fluoroacetate dropwise over 3 hours.

-

Cool the reaction system to 0°C and slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature between 0-5°C.

-

Continue stirring at this temperature for about 12 hours to complete the reaction.

-

-

Step 2: Synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine

-

In a 1 L three-necked flask under a nitrogen atmosphere, add 300 ml of methanol.

-

Cool to 0°C and add 35 g of sodium methoxide, stirring to ensure it is evenly dispersed while maintaining the temperature at 0-5°C.

-

Add 33.4 g of formamidine acetate to the flask and stir for approximately 1 hour at 0-5°C.

-

Slowly add 52 g of 2-fluoro-3-oxopentanoic acid ethyl ester (dissolved in 20 ml of methanol) dropwise over 1 hour, keeping the internal temperature at 0-5°C.

-

Remove the ice bath and allow the reaction to slowly warm to room temperature.

-

Continue to stir for 24 hours.

-

Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5.

-

The solvent is then removed under reduced pressure to yield the product.[7][8]

-

3.2. Chlorination to 4-Chloro-6-ethyl-5-fluoropyrimidine

This procedure details the conversion of the hydroxyl group to a chlorine atom, a necessary step for subsequent reactions in the synthesis of Voriconazole.

-

Dissolve 80 g of 6-ethyl-5-fluoro-4-hydroxypyrimidine in 240 ml of dichloromethane.

-

Add 78.24 ml of triethylamine to the solution.

-

Slowly add 57.4 ml of phosphorus oxychloride over 30 minutes.

-

Reflux the resulting solution for 5 hours.

-

After cooling to room temperature, add 352 ml of 3N HCl while keeping the temperature below 20°C.

-

Extract the aqueous mixture with 100 ml of dichloromethane. The organic layer contains the desired product.[5]

Safety Information

4-Ethyl-5-fluoro-6-hydroxypyrimidine should be handled with appropriate safety precautions in a laboratory setting. It is associated with the following hazard codes: Xi (Irritant), N (Dangerous for the environment), and Xn (Harmful).[1] The risk statement R22 (Harmful if swallowed) applies.[1] Appropriate personal protective equipment should be worn when handling this compound.

References

- 1. 4-Ethyl-5-fluoro-6-hydroxypyrimidine | 137234-87-8 [chemicalbook.com]

- 2. 4-Ethyl-5-fluoro-6-hydroxypyrimidine CAS 137234-87-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 6. 4-Ethyl-5-fluoro-6-hydroxypyrimidine | CymitQuimica [cymitquimica.com]

- 7. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]

- 8. Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

The Biological Activity of Fluorinated Pyrimidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity of fluorinated pyrimidines, a cornerstone class of antimetabolite drugs in cancer therapy. We will delve into their mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the critical signaling pathways involved.

Introduction to Fluorinated Pyrimidines

Fluorinated pyrimidines are synthetic analogs of the natural pyrimidine bases uracil and thymine. The introduction of a fluorine atom, a bioisostere of a hydrogen atom, at the C-5 position of the pyrimidine ring dramatically alters the molecule's electronic properties and metabolic fate, leading to potent anti-cancer effects.[1][2] The initial development of 5-fluorouracil (5-FU) in the 1950s by Charles Heidelberger was spurred by the observation that tumor cells utilize uracil more rapidly than normal tissues, suggesting a potential therapeutic target.[3][4] Since then, 5-FU and its derivatives have become mainstays in the treatment of various solid tumors, including colorectal, breast, gastric, and head and neck cancers.[3][5][6] This guide will focus on the most clinically significant fluorinated pyrimidines: 5-Fluorouracil, Capecitabine, and the combination of Trifluridine and Tipiracil.

Mechanism of Action

The anticancer effects of fluorinated pyrimidines are primarily mediated through the inhibition of DNA synthesis and the disruption of RNA function.[7][8] Although the parent compounds are often inactive, they are converted intracellularly into active metabolites that interfere with critical cellular processes.

5-Fluorouracil (5-FU)

5-FU exerts its cytotoxic effects through three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[3][8]

-

Inhibition of Thymidylate Synthase (TS): The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS) by its metabolite, FdUMP.[7][9] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[10] FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH₂THF), blocking the normal substrate, deoxyuridine monophosphate (dUMP), from accessing the active site.[3][10] This leads to a depletion of dTMP, resulting in "thymineless death," particularly in rapidly dividing cancer cells.[7]

-

Incorporation into RNA: The metabolite FUTP is incorporated into RNA in place of uridine triphosphate (UTP).[3][9] This incorporation disrupts RNA processing and function, including pre-rRNA processing, post-transcriptional modification of tRNAs, and splicing of pre-mRNA.[8][9]

-

Incorporation into DNA: The metabolite FdUTP can be incorporated into DNA, leading to DNA damage and fragmentation.[3][9]

The metabolic activation and catabolism of 5-FU are critical to its efficacy and toxicity. Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU, converting it to the inactive dihydrofluorouracil (DHFU).[7][9] Genetic variations in the DPD gene can lead to severe toxicity in patients receiving 5-FU.[7]

Capecitabine

Capecitabine is an orally administered prodrug of 5-FU designed for tumor-selective activation.[11][12][13] This selectivity is achieved through a three-step enzymatic conversion, with the final and rate-limiting step occurring preferentially in tumor tissue.[11][14][15]

-

Hydrolysis by Carboxylesterase: In the liver, capecitabine is hydrolyzed by carboxylesterase to 5'-deoxy-5-fluorocytidine (5'-DFCR).[11][14]

-

Deamination by Cytidine Deaminase: 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase, an enzyme found in the liver and tumor tissues.[11][14]

-

Conversion by Thymidine Phosphorylase (TP): The final step is the conversion of 5'-DFUR to 5-FU by thymidine phosphorylase (TP).[11][14] TP is often overexpressed in various solid tumors compared to normal tissues, leading to higher concentrations of 5-FU at the tumor site and potentially reducing systemic toxicity.[11][15]

Once converted to 5-FU, the mechanism of action is the same as described above.

Trifluridine and Tipiracil (Lonsurf®)

This combination drug consists of a fluorinated nucleoside analog, trifluridine (TFT), and a thymidine phosphorylase inhibitor, tipiracil (TPI).[16][17]

-

Trifluridine (TFT): After being taken up by cancer cells, trifluridine is phosphorylated to its active triphosphate form, which is then incorporated into DNA.[17][18] This incorporation leads to DNA dysfunction and inhibits cell proliferation.[16][18]

-

Tipiracil (TPI): Tipiracil is a potent inhibitor of thymidine phosphorylase (TP).[16][19] TP is the enzyme responsible for the rapid degradation of trifluridine.[17] By inhibiting TP, tipiracil increases the bioavailability of trifluridine, allowing for effective oral administration and sustained therapeutic concentrations.[17][19]

Quantitative Biological Activity

The following tables summarize key quantitative data for the biological activity of selected fluorinated pyrimidines.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 5-Fluorouracil | MCF-7 (Breast) | MTT | 3.01 - 5.88 | [20] |

| 5-Fluorouracil | HepG2 (Liver) | MTT | 5.88 | [20] |

| 5-Fluorouracil | A549 (Lung) | MTT | 2.81 | [20] |

| Gemcitabine | Not Specified | Not Specified | 130 | [21] |

| Raltitrexed | L1210 (Leukemia) | Cell Growth | 0.009 | [21] |

Table 2: Enzyme Inhibition

| Inhibitor | Enzyme | Inhibition Type | Kᵢ (nM) | Reference |

| FdUMP | Thymidylate Synthase | Covalent ternary complex | 0.022 - 3 | [21] |

| Raltitrexed | Thymidylate Synthase | Direct, potent | 9 (L1210 cells) | [21] |

Table 3: Pharmacokinetic Parameters

| Drug | Parameter | Value | Species | Reference |

| Capecitabine | Tmax | 1.5 - 2 hours | Human | [11] |

| 5-FU (from Capecitabine) | Tmax | 1 hour | Human | [22] |

| 5-FU (from Capecitabine) | t1/2 | 1.5 - 3.1 hours | Human | [22] |

| Intracellular FUTP (from Capecitabine) | Cmax (Day 1) | <1.0 µM | Human (PBMCs) | [2][23] |

| Intracellular FUTP (from Capecitabine) | Cmax (Day 14) | 0.64 - 14 µM | Human (PBMCs) | [2][23] |

| Trifluridine (with Tipiracil) | Protein Binding | >96% | Not Specified | [24] |

| Tipiracil | Protein Binding | <8% | Not Specified | [24] |

| Trifluridine (with Tipiracil) | t1/2 (steady-state) | 2.1 hours | Not Specified | [24] |

| Tipiracil | t1/2 (steady-state) | 2.4 hours | Not Specified | [24] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of fluorinated pyrimidines.

Synthesis of 5-Fluorouracil

-

Method: Direct fluorination of uracil.

-

Procedure:

-

Prepare a solution of uracil in trifluoroacetic acid.

-

Introduce a fluorine-nitrogen gas mixture into a microchannel reactor pre-cooled to -10°C.

-

The uracil solution is preheated and then introduced into the microchannel reactor to react with the fluorine gas mixture.

-

The crude reaction product is quenched and then separated by a gas-liquid separator.

-

The product is further purified and dried to obtain 5-fluorouracil. Note: This is a generalized procedure based on modern synthesis techniques. Specific reaction conditions and safety precautions for handling fluorine gas are critical.

-

Thymidylate Synthase (TS) Inhibition Assay (Tritium Release Assay)

This assay measures the activity of TS by quantifying the release of tritium from a radiolabeled substrate.[21][25]

-

Principle: The enzyme-catalyzed conversion of [5-³H]dUMP to dTMP results in the release of the tritium atom at the C-5 position into the aqueous environment as tritiated water ([³H]H₂O).[21] The amount of radioactivity in the aqueous fraction is proportional to the enzyme activity.

-

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the enzyme source (purified TS or cell lysate), buffer (e.g., Morrison buffer), dUMP, and the cofactor 5,10-methylenetetrahydrofolate.

-

Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the test inhibitor (e.g., FdUMP) for a defined period.

-

Reaction Initiation: Start the reaction by adding the radiolabeled substrate, [5-³H]dUMP.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding activated charcoal, which adsorbs the unreacted radiolabeled substrate.

-

Separation: Centrifuge the mixture to pellet the charcoal.

-

Quantification: Measure the radioactivity of the supernatant (containing [³H]H₂O) using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[26]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[27]

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated pyrimidine for a specified duration (e.g., 72 hours).[27]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[26]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

-

In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a fluorinated pyrimidine in a mouse model.[13][14][15][28]

-

Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.

-

Protocol:

-

Cell Culture and Implantation: Culture human cancer cells (e.g., Colo320 for colorectal cancer) and implant them subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).[13][28]

-

Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[15]

-

Dosing: Administer the fluorinated pyrimidine or vehicle control to the mice according to a predetermined schedule and route (e.g., oral gavage for capecitabine).[13]

-

Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is monitored as an indicator of toxicity.[15]

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key pathways and workflows related to the biological activity of fluorinated pyrimidines.

Caption: Metabolic activation pathway of 5-Fluorouracil (5-FU).

Caption: Tumor-selective activation of the prodrug Capecitabine.

Caption: Mechanism of action for the combination of Trifluridine and Tipiracil.

Caption: Experimental workflow for an in vivo mouse xenograft study.

References

- 1. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. CN102060940A - Synthesis process of 5-fluorouracil derivatives - Google Patents [patents.google.com]

- 5. Synthesis of Capecitabine with 1,2,3-Triacetyl-5-deoxy-D-ribose_Chemicalbook [chemicalbook.com]

- 6. CN104478975A - Synthesis method of capecitabine - Google Patents [patents.google.com]

- 7. CN103121974A - Synthesis method of 5-fluorouracil drug intermediate - Google Patents [patents.google.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CN104761602A - Preparation method of trifluridine - Google Patents [patents.google.com]

- 13. The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Hollow Fibre Assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CN111217867A - Method for preparing trifluridine - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. CN102924548A - Synthesis method of capecitabine - Google Patents [patents.google.com]

- 20. dctd.cancer.gov [dctd.cancer.gov]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Exploring the intracellular pharmacokinetics of the 5-fluorouracil nucleotides during capecitabine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]

- 25. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. MTT (Assay protocol [protocols.io]

- 27. texaschildrens.org [texaschildrens.org]

- 28. benchchem.com [benchchem.com]

The Pivotal Role of 4-Ethyl-5-fluoro-6-hydroxypyrimidine in the Synthesis of Voriconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of the broad-spectrum antifungal agent, voriconazole, with a specific focus on the critical role of the intermediate, 4-Ethyl-5-fluoro-6-hydroxypyrimidine. The synthesis of voriconazole involves a multi-step process where the strategic incorporation of the fluorinated pyrimidine moiety is a key determinant of the final product's efficacy. This document details the synthetic pathway, presents quantitative data from key reaction steps, and provides experimental protocols based on established literature.

Introduction to Voriconazole and the Significance of the Fluoropyrimidine Moiety

Voriconazole is a second-generation triazole antifungal agent, widely used in the treatment of serious and invasive fungal infections. Its mechanism of action involves the inhibition of fungal cytochrome P450-dependent 14α-lanosterol demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The presence of the 5-fluoropyrimidine ring in the voriconazole structure is crucial for its potent and broad-spectrum antifungal activity. 4-Ethyl-5-fluoro-6-hydroxypyrimidine serves as a key starting material for the introduction of this critical pharmacophore.

The Synthetic Pathway from 4-Ethyl-5-fluoro-6-hydroxypyrimidine to Voriconazole

The synthesis of voriconazole from 4-Ethyl-5-fluoro-6-hydroxypyrimidine can be broadly categorized into three key stages:

-

Chlorination: The hydroxyl group of 4-Ethyl-5-fluoro-6-hydroxypyrimidine is replaced with a chlorine atom to yield 4-chloro-6-ethyl-5-fluoropyrimidine. This transformation is essential to activate the pyrimidine ring for subsequent reactions.

-

Side-Chain Bromination: The ethyl group at the 6-position of the pyrimidine ring is selectively brominated to introduce a reactive handle for the coupling reaction. This step yields the crucial intermediate, 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine.

-

Coupling and Final Product Formation: The brominated pyrimidine derivative is then coupled with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in a Reformatsky-type reaction to form the carbon-carbon bond and establish the core structure of voriconazole. Subsequent dehalogenation and chiral resolution steps lead to the final active pharmaceutical ingredient.

The overall synthetic workflow is depicted in the following diagram:

Quantitative Data on Key Synthetic Steps

The efficiency of each synthetic step is crucial for the overall yield and cost-effectiveness of voriconazole production. The following table summarizes the reported yields for the key transformations starting from 4-Ethyl-5-fluoro-6-hydroxypyrimidine.

| Reaction Step | Starting Material | Product | Reagents | Reported Yield (%) | Reference |

| Chlorination | 4-Ethyl-5-fluoro-6-hydroxypyrimidine | 4-Chloro-6-ethyl-5-fluoropyrimidine | Phosphorus oxychloride (POCl₃), Triethylamine | Not explicitly stated, but part of a multi-step synthesis with good overall yield. | --INVALID-LINK-- |

| Bromination | 4-Chloro-6-ethyl-5-fluoropyrimidine | 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | 89 | [1] |

| Coupling & Desulfurization | 4-(1-bromo-ethyl)-6-(4-chloro-phenylsulfanyl)-5-fluoropyrimidine | (2R,3S)/(2S,3R)-3-[6-(4-chloro-phenylsulfanyl)-5-fluoro-pyrimidine-4-yl]-2-(2,4-difluoro-phenyl)-1-[2][3][4]triazol-1-yl-butane-2-ol | Zinc, Lead, Iodine, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Not explicitly stated for this specific step, but the subsequent desulfurization and resolution are described. | [1] |

| Thioether Formation | 4-Chloro-6-ethyl-5-fluoropyrimidine | 4-(4-chloro-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine | 4-chlorothiophenol | >95 | [1] |

Detailed Experimental Protocols

The following protocols are based on procedures described in the patent literature and provide a general framework for the synthesis of key intermediates. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.

Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

-

Procedure: To a solution of 80 g of 6-ethyl-5-fluoro-4-hydroxypyrimidine in 240 ml of dichloromethane, 78.24 ml of triethylamine is added.[1] Subsequently, 57.4 ml of phosphorus oxychloride is slowly added over 30 minutes.[1] The resulting solution is refluxed for 5 hours to complete the reaction.[1] After cooling to room temperature, 352 ml of 3N HCl is added while maintaining the temperature below 20°C.[1] The aqueous mixture is then extracted with 100 ml of dichloromethane.[1] The organic layer is washed with 100 ml of water, dried over magnesium sulfate, and concentrated under reduced pressure to obtain the title compound.[1]

Synthesis of 4-(1-bromo-ethyl)-6-(4-chloro-phenylsulfanyl)-5-fluoropyrimidine

-

Procedure: 131 g of 4-(4-chloro-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine, 103.8 g of N-bromosuccinimide, and 7.98 g of azobisisobutyronitrile are dissolved in 850 ml of dichloroethane.[1] The resulting mixture is refluxed for 2 hours.[1] After cooling to room temperature, the solution is washed successively with 800 ml of water, a solution of 50 g of sodium metabisulfite in 950 ml of water, and 500 ml of brine.[1] The organic solution is then concentrated under reduced pressure and the residue is crystallized from isopropanol at 5°C to yield the white title compound (150.7 g, 89% yield).[1]

Synthesis of (2R,3S)/(2S,3R)-3-[6-(4-chloro-phenylsulfanyl)-5-fluoro-pyrimidine-4-yl]-2-(2,4-difluoro-phenyl)-1-[2][3][4]triazol-1-yl-butane-2-ol

-

Procedure: To a suspension of 60 g of zinc powder (pre-treated with 1N HCl) and 2.97 g of lead powder in 360 ml of tetrahydrofuran, a solution of 45.04 g of iodine in 120 ml of tetrahydrofuran is slowly added over 10 minutes.[1] The mixture is then cooled to 5°C.[1] A solution of 40 g of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 82.24 g of 4-(1-bromo-ethyl)-6-(4-chloro-phenylsulfanyl)-5-fluoropyrimidine in 320 ml of tetrahydrofuran is slowly added over 1 hour.[1] The reaction mixture is then warmed to 25°C and stirred for 1 hour.[1]

Signaling Pathways and Logical Relationships

The synthesis of voriconazole from 4-Ethyl-5-fluoro-6-hydroxypyrimidine follows a logical progression of chemical transformations designed to build the final molecular architecture. This can be visualized as a linear pathway with key decision points related to reaction conditions and purification strategies.

References

- 1. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

4-Ethyl-5-fluoro-6-hydroxypyrimidine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-5-fluoro-6-hydroxypyrimidine is a key heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a crucial intermediate in the synthesis of the broad-spectrum triazole antifungal agent, Voriconazole.[1][2][3][4] This technical guide provides an in-depth review of the available scientific literature on 4-Ethyl-5-fluoro-6-hydroxypyrimidine, focusing on its synthesis, physicochemical properties, and the experimental protocols for its preparation. As the compound is a synthetic intermediate, this review will focus on its chemical characteristics rather than biological signaling pathways.

Physicochemical Properties

4-Ethyl-5-fluoro-6-hydroxypyrimidine is a white to off-white solid.[5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Ethyl-5-fluoro-6-hydroxypyrimidine

| Property | Value | Source |

| Molecular Formula | C₆H₇FN₂O | [6][7] |

| Molecular Weight | 142.13 g/mol | [6][7] |

| CAS Number | 137234-87-8 | [3] |

| Appearance | White or off-white solid | [5] |

| Density | 1.302 g/cm³ | [5] |

| Boiling Point | 180.724 °C at 760 mmHg | [5] |

| Flash Point | 63.1 °C | [5] |

| Refractive Index | 1.541 | [5] |

| pKa | 7.52 ± 0.50 (Predicted) | [8] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [8] |

Synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine

The primary application of 4-Ethyl-5-fluoro-6-hydroxypyrimidine is as a key intermediate in the synthesis of Voriconazole.[2][4] Several synthetic routes have been described in the patent literature. A common approach involves the cyclization of a β-ketoester with a suitable amidine source.

One prominent synthetic pathway is the reaction of ethyl 2-fluoro-3-oxopentanoate with formamidine acetate. This method is noted for its efficiency and use of readily available starting materials.[4] An alternative patented method involves the enamination of α-fluoropropionylacetate followed by cyclization with formamide.[9][10]

Below are diagrams illustrating the common synthetic pathways for 4-Ethyl-5-fluoro-6-hydroxypyrimidine and its subsequent use in the synthesis of Voriconazole.

Caption: Synthetic pathway to 4-Ethyl-5-fluoro-6-hydroxypyrimidine.

Caption: Conversion of 4-Ethyl-5-fluoro-6-hydroxypyrimidine to Voriconazole.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine, adapted from the patent literature.

Synthesis of Ethyl 2-fluoro-3-oxopentanoate

This procedure outlines the synthesis of the key β-ketoester intermediate.

Materials:

-

Isopropyl ether

-

Sodium hydride (NaH)

-

Ethyl fluoroacetate

-

Propionyl chloride

-

Ice water

-

5% NaOH solution

-

Anhydrous sodium sulfate

Procedure:

-

Under a nitrogen atmosphere, add 1.2 L of isopropyl ether to a 2 L three-necked flask, followed by approximately 44 g of sodium hydride. Stir the suspension evenly at room temperature.

-

Slowly add 106 g of ethyl fluoroacetate dropwise to the reaction flask over 3 hours.

-

Cool the reaction system to 0 °C.

-

Slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature at 0-5 °C.

-

Continue stirring the reaction mixture at 0-5 °C for approximately 12 hours to complete the reaction.[4]

-

Add 0.5 L of ice water to the reaction mixture with thorough stirring.

-

Neutralize the reaction system with a 5% NaOH solution.

-

Allow the mixture to stand and separate the layers.

-

Extract the aqueous phase three times with 500 mL of isopropyl ether.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield ethyl 2-fluoro-3-oxopentanoate.[4]

Synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine

This procedure describes the cyclization reaction to form the target compound.

Materials:

-

Methanol

-

Sodium methoxide

-

Ethyl 2-fluoro-3-oxopentanoate (dissolved in methanol)

-

Glacial acetic acid

-

Dichloromethane

Procedure:

-

Under a nitrogen atmosphere, add 300 mL of methanol to a 1 L three-necked flask and cool to 0 °C.

-

Add 35 g of sodium methoxide to the reaction flask, stir evenly, and maintain the temperature at 0-5 °C.[4]

-

Slowly add 52 g of ethyl 2-fluoro-3-oxopentanoate (dissolved in 20 mL of methanol) dropwise into the flask over 1 hour, keeping the temperature between 0-5 °C.

-

Remove the ice bath and allow the reaction to slowly warm to room temperature.

-

Continue to stir and react for 24 hours.

-

Add 15.4 g of glacial acetic acid to the flask to adjust the pH to 6-6.5 and stir evenly.

-

Distill off the methanol under reduced pressure to obtain an off-white solid mixture.

-

Fully extract the solid mixture five times with 100 mL of dichloromethane.

-

Combine the organic phases and remove the solvent to yield 4-Ethyl-5-fluoro-6-hydroxypyrimidine.[4]

Biological Activity

A thorough review of the scientific literature and patent databases reveals that 4-Ethyl-5-fluoro-6-hydroxypyrimidine is consistently described as a chemical intermediate.[1][2][3][4] There is no significant data available on its specific biological activity or mechanism of action. Its utility is derived from its molecular structure, which is amenable to further chemical modification to produce the biologically active compound, Voriconazole. Any biological studies would typically focus on the final active pharmaceutical ingredient rather than this intermediate.

Conclusion

4-Ethyl-5-fluoro-6-hydroxypyrimidine is a well-established and critical intermediate in the synthesis of the antifungal drug Voriconazole. Its synthesis is achieved through established chemical pathways, primarily involving the cyclization of a β-ketoester. While devoid of significant direct biological activity, its importance to the pharmaceutical industry, particularly in the production of antifungal medications, is substantial. This guide has provided a consolidated overview of its physicochemical properties and detailed synthetic protocols to aid researchers and professionals in drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Voriconazole synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 3. 4-Ethyl-5-fluoro-6-hydroxypyrimidine | 137234-87-8 [chemicalbook.com]

- 4. Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. 4-Ethyl-5-fluoro-6-hydroxypyrimidine CAS 137234-87-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 4-Ethyl-5-fluoro-6-hydroxypyrimidine | CymitQuimica [cymitquimica.com]

- 7. 6-ethyl-5-fluoro-4(3H)-pyrimidone | C6H7FN2O | CID 135405387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Ethyl-5-fluoro-6-hydroxypyrimidine CAS#: 137234-87-8 [m.chemicalbook.com]

- 9. Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]

The Genesis of a Key Antifungal Intermediate: A Technical Guide to 4-Ethyl-5-fluoro-6-hydroxypyrimidine

An In-depth Exploration of the Discovery, Synthesis, and Physicochemical Properties of a Crucial Building Block in Modern Antifungal Therapy.

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine, a critical intermediate in the manufacture of the broad-spectrum antifungal agent, Voriconazole. Developed by Pfizer as a second-generation triazole antifungal, the journey of Voriconazole's creation is intrinsically linked to the innovation in the synthesis of its core components, including this fluorinated pyrimidine. This document details the evolution of its synthetic routes, from early developmental stages to more efficient commercial processes. It also consolidates key physicochemical and spectroscopic data and presents detailed experimental protocols for its preparation. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering a centralized resource on this pivotal molecule.

Introduction: A Tale of a Targeted Intermediate

The discovery of 4-Ethyl-5-fluoro-6-hydroxypyrimidine is not a standalone event but rather a crucial chapter in the story of Voriconazole's development. Voriconazole, patented by Pfizer in 1990 and approved for medical use in the United States in 2002, was engineered to overcome the limitations of first-generation triazole antifungals like fluconazole.[1] The goal was to create a therapeutic agent with a broader spectrum of activity against various fungal infections.[1] This endeavor necessitated the strategic design and synthesis of novel molecular scaffolds, leading to the development of 4-Ethyl-5-fluoro-6-hydroxypyrimidine as a key building block.[2][3]

The history of this intermediate is therefore the history of the process development of Voriconazole. Initial synthetic strategies for the pyrimidine component of Voriconazole involved a six-step route starting from 5-fluorouracil.[2] However, for commercial-scale production, a more efficient, four-step synthesis was developed. This optimized route involved the fluorination of methyl 3-oxopentanoate followed by cyclization with formamidine acetate.[2] Further refinements to this process have also been explored, such as the use of the more economical formamide in place of formamidine acetate for the cyclization step.

As a synthetic intermediate, 4-Ethyl-5-fluoro-6-hydroxypyrimidine's primary significance lies in its chemical reactivity and suitability for constructing the larger, more complex Voriconazole molecule. There is no readily available information to suggest that the compound itself possesses any significant biological activity or directly interacts with specific signaling pathways. Its role is that of a carefully designed molecular fragment, optimized for chemical synthesis.

Physicochemical and Spectroscopic Data

The fundamental properties of 4-Ethyl-5-fluoro-6-hydroxypyrimidine are summarized in the tables below, providing a clear reference for its physical and chemical characteristics.

Table 1: Physicochemical Properties of 4-Ethyl-5-fluoro-6-hydroxypyrimidine

| Property | Value | Reference |

| CAS Number | 137234-87-8 | [4][5][6][7][8] |

| Molecular Formula | C₆H₇FN₂O | [4][6][7] |

| Molecular Weight | 142.13 g/mol | [4][6] |

| Appearance | White or off-white solid/powder | [6] |

| Melting Point | 114-116 °C | [9] |

Table 2: Spectroscopic Data for 4-Ethyl-5-fluoro-6-hydroxypyrimidine

| Spectrum Type | Data | Reference |

| ¹H NMR | δ 1.26-1.29 (m, 3H), 2.70-2.76 (m, 2H), 8.03 (m, 1H) | |

| IR (cm⁻¹) | 2986, 2883, 1687, 1659, 1611, 1240, 908 | |

| Mass Spectrum (ESI) | m/z 143 (M+ + 1) |

Synthesis and Methodologies

The synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine has evolved to improve efficiency and cost-effectiveness for industrial-scale production. Below are detailed protocols for two key synthetic approaches.

Commercial Synthesis via Cyclization with Formamidine Acetate

The preferred commercial route to Voriconazole's pyrimidine core involves the cyclization of a fluorinated ketoester with formamidine acetate. This method superseded an earlier, longer route starting from 5-fluorouracil.[2]

Experimental Protocol:

A detailed protocol for this specific synthesis is outlined in patents related to Voriconazole's process development. The general steps involve the initial fluorination of methyl 3-oxopentanoate, followed by a cyclization reaction with formamidine acetate in the presence of a suitable base and solvent.

Diagram 1: Commercial Synthesis Workflow

Caption: Workflow for the commercial synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine.

Improved Synthesis using Formamide

A more cost-effective variation of the commercial synthesis utilizes formamide for the cyclization step.

Experimental Protocol:

Ammonia gas is passed through a solution of methyl 2-fluoro-3-oxovalerate in formamide. The resulting solution is then added dropwise to a solution of sodium methoxide in methanol at 50 °C. Following the addition of more formamide, the mixture is heated. The volatile components are removed under vacuum, and the residue is taken up in water. The pH is adjusted to 6 with HCl, and the product is extracted with ethyl acetate. Recrystallization from cold acetone yields the final product.

Table 3: Reagents and Conditions for Improved Formamide Synthesis

| Reagent/Condition | Quantity/Value |

| Methyl 2-fluoro-3-oxovalerate | 88.9 g (0.6 mol) |

| Formamide | 130 mL initially, then 50 mL |

| 30% NaOMe in Methanol | 450 mL |

| Reaction Temperature | 50 °C |

| pH for work-up | 6 |

| Yield | 40% (34.8 g) |

Diagram 2: Logical Flow of the Improved Formamide Synthesis

Caption: Step-by-step workflow of the improved synthesis using formamide.

Conversion to 4-Chloro-6-ethyl-5-fluoropyrimidine

A crucial subsequent step in the synthesis of Voriconazole is the conversion of the hydroxyl group of 4-Ethyl-5-fluoro-6-hydroxypyrimidine to a chlorine atom.

Experimental Protocol:

80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one is dissolved in a mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide. To this solution, 78.24 mL of triethylamine is added as a base. Phosphoryl chloride (POCl₃) is then added dropwise over 30 minutes. The reaction mixture is stirred under reflux for 5 hours. After cooling, 352 mL of 3N hydrochloric acid is carefully added, keeping the temperature below 20°C. The aqueous phase is extracted with dichloromethane, and the combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the product.[10]

Table 4: Reagents and Conditions for Chlorination Reaction

| Reagent/Condition | Quantity/Value |

| 6-ethyl-5-fluoropyrimidin-4(3H)-one | 80 g |

| Dichloromethane | 240 mL |

| N,N-dimethylformamide | 57.4 mL |

| Triethylamine | 78.24 mL |

| Phosphoryl chloride (POCl₃) | Added dropwise over 30 min |

| Reflux time | 5 hours |

| Yield | 95% (85.9 g) |

Diagram 3: Chlorination Reaction Pathway

Caption: The conversion of the hydroxypyrimidine to the chloropyrimidine.

Conclusion

4-Ethyl-5-fluoro-6-hydroxypyrimidine stands as a testament to the targeted design and process optimization inherent in modern pharmaceutical development. Its history is interwoven with the successful launch of Voriconazole, a critical tool in combating serious fungal infections. While not a therapeutic agent in its own right, the efficient and scalable synthesis of this intermediate has been paramount to the accessibility of its life-saving end product. This guide has consolidated the key historical, synthetic, and analytical information available, providing a valuable resource for the scientific community. Future research in this area will likely focus on further optimization of its synthesis, exploring greener and more sustainable chemical processes.

References

- 1. Voriconazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Voriconazole - Pfizer - AdisInsight [adisinsight.springer.com]

- 4. scbt.com [scbt.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 4-Ethyl-5-fluoro-6-hydroxypyrimidine | CymitQuimica [cymitquimica.com]

- 7. Synthonix, Inc > 137234-87-8 | 6-Ethyl-5-fluoro-pyrimidin-4-ol [synthonix.com]

- 8. 137234-87-8|4-Ethyl-5-fluoro-6-hydroxypyrimidine|BLD Pharm [bldpharm.com]

- 9. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]

- 10. chemicalbook.com [chemicalbook.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Ethyl-5-fluoro-6-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 4-Ethyl-5-fluoro-6-hydroxypyrimidine (CAS No. 137234-87-8), a key intermediate in the synthesis of various bioactive compounds, including broad-spectrum triazole antifungal agents.[1][2] Adherence to stringent safety measures is paramount when working with this pyrimidine derivative to mitigate potential risks and ensure a safe laboratory environment.

Physicochemical and Safety Data at a Glance

A thorough understanding of the compound's properties is the foundation of safe handling. The following tables summarize the key physicochemical characteristics and hazard classifications for 4-Ethyl-5-fluoro-6-hydroxypyrimidine.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇FN₂O | [3] |

| Molecular Weight | 142.13 g/mol | [3][4] |

| Appearance | White or off-white solid powder | [1][3] |

| Density | 1.302 g/cm³ | [1] |

| Boiling Point | 180.724°C at 760 mmHg | [1] |

| Melting Point | 102.5 - 111 °C | [5] |

| Flash Point | 63.1°C | [1] |

| Water Solubility | 94,900 mg/L at 20°C | [5] |

| Log Pow | 0.19 at 20°C | [5] |

| Vapor Pressure | 0.001 Pa at 25°C | [5] |

| Refractive Index | 1.541 | [1] |

Table 2: Hazard Identification and Classification

| Hazard Classification | Statement | Source |

| GHS Pictogram(s) | [5] | |

| Signal Word | Danger | [5] |

| GHS Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H400: Very toxic to aquatic life. | [4][5] |

| GHS Precautionary Statements | P260, P261, P264, P270, P272, P273, P280, P301+P312, P301+P330+P331, P302+P352, P304+P340, P305+P351+P338, P310, P333+P313, P362+P364, P391, P405, P501 | [5] |

| Hazard Codes (obsolete) | Xi; N; Xn | [1] |

| Risk Statement (obsolete) | R22 | [1] |

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory. The following diagram illustrates the essential PPE for handling this compound.

References

- 1. 4-Ethyl-5-fluoro-6-hydroxypyrimidine CAS 137234-87-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 4-Ethyl-5-fluoro-6-hydroxypyrimidine | 137234-87-8 [chemicalbook.com]

- 3. 4-Ethyl-5-fluoro-6-hydroxypyrimidine | CymitQuimica [cymitquimica.com]

- 4. 6-ethyl-5-fluoro-4(3H)-pyrimidone | C6H7FN2O | CID 135405387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine, a key intermediate in the production of the broad-spectrum antifungal agent voriconazole.[1][2] The described method is a two-step process commencing with the synthesis of the intermediate, 2-fluoro-3-oxopentanoic acid ethyl ester, from ethyl fluoroacetate and propionyl chloride. This is followed by a cyclocondensation reaction with formamidine acetate to yield the final product.[1][2] This process is designed to be efficient and suitable for industrial-scale production, utilizing readily available and cost-effective raw materials.[1][2]

Introduction

4-Ethyl-5-fluoro-6-hydroxypyrimidine is a crucial building block in the synthesis of voriconazole. Traditional synthetic routes have often been hampered by multiple steps, complex procedures, significant waste generation, and high costs, making them less viable for large-scale manufacturing.[1][2] The protocol outlined below presents a streamlined and environmentally conscious approach to address these challenges, offering a concise and efficient synthesis.[1][2]

Overall Reaction Scheme

Figure 1: Overall two-step synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-3-oxopentanoic acid ethyl ester

This initial step involves a condensation reaction between ethyl fluoroacetate and propionyl chloride.[1][2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl fluoroacetate | 106.09 | 106 g | 0.999 |

| Propionyl chloride | 92.52 | 95 g | 1.027 |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | ~44 g | ~1.1 |

| Isopropyl ether | 102.17 | 1.2 L | - |

Procedure:

-

Under a nitrogen atmosphere, add 1.2 L of isopropyl ether to a 2 L three-necked flask.

-

Add approximately 44 g of sodium hydride and stir the mixture at room temperature until evenly dispersed.

-

Slowly add 106 g of ethyl fluoroacetate dropwise to the reaction flask over a period of 3 hours.

-

Cool the reaction system to 0°C.

-

Slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature between 0-5°C.

-

Continue stirring the reaction mixture at this temperature for about 12 hours to complete the reaction.[2]

Step 2: Synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine

The second step is a cyclocondensation reaction of the intermediate with formamidine acetate.[1][2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Fluoro-3-oxopentanoic acid ethyl ester | 162.15 | 52 g | 0.321 |

| Formamidine acetate | 104.11 | 33.4 g | 0.321 |

| Sodium methoxide | 54.02 | 35 g | 0.648 |